Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate
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Overview
Description
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is a chemical compound with the molecular formula C14H9ClN2O2 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate typically involves the reaction of 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromobenzo[c][2,6]naphthyridine-8-carboxylate
- Methyl 5-fluorobenzo[c][2,6]naphthyridine-8-carboxylate
- Methyl 5-iodobenzo[c][2,6]naphthyridine-8-carboxylate
Uniqueness
Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c1-19-14(18)8-2-3-9-11-7-16-5-4-10(11)13(15)17-12(9)6-8/h2-7H,1H3 |
InChI Key |
XCRKEOCRHSQXHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C=CN=C3)C(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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